Binding Affinity: SB-258585 Exhibits 1.6-Fold Higher Affinity for the Human 5-HT6 Receptor Compared to Ro-04-6790
In direct radioligand displacement assays using human recombinant 5-HT6 receptors, SB-258585 demonstrates a pKi of 8.6 (Ki = 2.51 nM) [1], which is significantly higher than the affinity of the first-generation 5-HT6 antagonist Ro-04-6790 (pKi = 7.35 ± 0.04, Ki ≈ 44.7 nM) [2]. This represents an approximately 18-fold difference in Ki values, with SB-258585 exhibiting 1.6-fold higher pKi.
| Evidence Dimension | Human 5-HT6 receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 8.6 (Ki = 2.51 nM) |
| Comparator Or Baseline | Ro-04-6790: pKi = 7.35 ± 0.04 (Ki ≈ 44.7 nM) |
| Quantified Difference | SB-258585 pKi is 1.25 units higher (18-fold lower Ki) |
| Conditions | Human recombinant 5-HT6 receptors expressed in HeLa cells; displacement of [³H]-LSD |
Why This Matters
Higher affinity translates to lower required compound concentrations in in vitro assays, reducing the risk of off-target effects and enabling more robust target engagement in tissues with lower receptor density.
- [1] Bromidge SM, Brown AM, Clarke SE, Dodgson K, Gager T, Grassam HL, Jeffrey PM, Joiner GF, King FD, Middlemiss DN, Moss SF, Newman H, Riley G, Routledge C, Wyman P. 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): a potent, selective and orally bioavailable 5-HT6 receptor antagonist. J Med Chem. 1999;42(2):202-205. View Source
- [2] Sleight AJ, Boess FG, Bös M, Levet-Trafit B, Riemer C, Bourson A. Characterization of Ro 04-6790 and Ro 63-0563: potent and selective antagonists at human and rat 5-HT6 receptors. Br J Pharmacol. 1998;124(3):556-562. View Source
